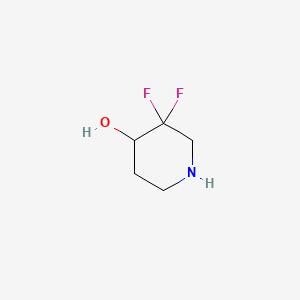

3,3-Difluoropiperidin-4-OL

Descripción general

Descripción

3,3-Difluoropiperidin-4-OL is a chemical compound with the formula C5H9F2NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of 3,3-Difluoropiperidin-4-OL and its derivatives is a topic of ongoing research. One approach involves the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, which includes a key one-pot azide reductive cyclization of aldehyde .Molecular Structure Analysis

The molecular structure of 3,3-Difluoropiperidin-4-OL can be analyzed using various tools such as a structural formula editor and a 3D model viewer . The molecular formula is C5H9F2NO .Physical And Chemical Properties Analysis

3,3-Difluoropiperidin-4-OL has a molecular weight of 137.129 . It is typically stored at room temperature . The physical form of this compound is a powder .Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- Summary of Application : 3,3-Difluoropiperidin-4-OL is a chemical compound with the CAS Number: 1334416-77-1 . It is often used in chemical synthesis .

- Methods of Application : The specific methods of application in chemical synthesis can vary widely depending on the context and the specific reaction being performed. The compound is typically used in its hydrochloride form .

-

Biomedical Research

- Summary of Application : Fluorescent proteins (FPs) and their antibodies, particularly nanobodies, have advanced applications in biomedical research . While the document does not specifically mention 3,3-Difluoropiperidin-4-OL, it’s possible that this compound could be used in the synthesis or modification of these proteins or antibodies.

- Methods of Application : The methods of application in this field would likely involve the use of biochemical techniques to incorporate the compound into proteins or antibodies .

- Results or Outcomes : The outcomes of this application would likely involve the creation of new tools for visualizing biological processes .

-

Treatment of Diabetes

- Summary of Application : A series of dihydrofuro[3,2-b]piperidine derivatives was designed and synthesized from D- and L-arabinose for the inhibition of glycoside hydrolases, which has widespread application in the treatment of diabetes .

- Methods of Application : The methods of application in this field would likely involve the use of biochemical techniques to incorporate the compound into proteins or antibodies .

- Results or Outcomes : The outcomes of this application would likely involve the creation of new tools for visualizing biological processes .

-

Chemical Synthesis

- Summary of Application : 3,3-Difluoropiperidin-4-OL is often used in chemical synthesis .

- Methods of Application : The compound is typically used in its hydrochloride form .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis would depend on the specific reactions it’s used in .

-

Biomedical Research

- Summary of Application : It’s possible that this compound could be used in the synthesis or modification of fluorescent proteins or their antibodies .

- Methods of Application : The methods of application in this field would likely involve the use of biochemical techniques to incorporate the compound into proteins or antibodies .

- Results or Outcomes : The outcomes of this application would likely involve the creation of new tools for visualizing biological processes .

-

Treatment of Diabetes

- Summary of Application : A series of dihydrofuro[3,2-b]piperidine derivatives was designed and synthesized from D- and L-arabinose for the inhibition of glycoside hydrolases, which has widespread application in the treatment of diabetes .

- Methods of Application : The methods of application in this field would likely involve the use of biochemical techniques to incorporate the compound into proteins or antibodies .

- Results or Outcomes : The outcomes of this application would likely involve the creation of new tools for visualizing biological processes .

-

Chemical Synthesis

- Summary of Application : 3,3-Difluoropiperidin-4-OL is often used in chemical synthesis .

- Methods of Application : The compound is typically used in its hydrochloride form .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis would depend on the specific reactions it’s used in .

-

Biomedical Research

- Summary of Application : It’s possible that this compound could be used in the synthesis or modification of fluorescent proteins or their antibodies .

- Methods of Application : The methods of application in this field would likely involve the use of biochemical techniques to incorporate the compound into proteins or antibodies .

- Results or Outcomes : The outcomes of this application would likely involve the creation of new tools for visualizing biological processes .

-

Treatment of Diabetes

- Summary of Application : A series of dihydrofuro[3,2-b]piperidine derivatives was designed and synthesized from D- and L-arabinose for the inhibition of glycoside hydrolases, which has widespread application in the treatment of diabetes .

- Methods of Application : The methods of application in this field would likely involve the use of biochemical techniques to incorporate the compound into proteins or antibodies .

- Results or Outcomes : The outcomes of this application would likely involve the creation of new tools for visualizing biological processes .

Safety And Hazards

The safety information for 3,3-Difluoropiperidin-4-OL indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

3,3-difluoropiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQGDOXIAAIQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311016 | |

| Record name | 3,3-Difluoro-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoropiperidin-4-OL | |

CAS RN |

1239596-54-3 | |

| Record name | 3,3-Difluoro-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239596-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)